Methyl 5-chloro-4-fluoro-2-methoxybenzoate
Description
Contextual Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry
Halogenated benzoate esters are a class of organic compounds that have long been recognized for their utility as versatile intermediates in organic synthesis. The presence of halogen atoms on the benzene (B151609) ring significantly influences the molecule's reactivity, providing handles for a variety of chemical transformations. These transformations can include nucleophilic aromatic substitution, cross-coupling reactions, and the formation of organometallic reagents. The ester functional group, in turn, can be readily hydrolyzed to the corresponding benzoic acid or converted into other functional groups, further expanding the synthetic possibilities.
The strategic placement of halogen and other substituents on the benzoate ring allows for the fine-tuning of electronic and steric properties, which is crucial in the design of new pharmaceuticals, agrochemicals, and functional materials. jocpr.comjocpr.com For instance, halogenated aromatic moieties are found in numerous drug molecules, where they can enhance binding affinity to biological targets, improve metabolic stability, and increase bioavailability. jocpr.com The rigidity and planarity of the aromatic ring provide a stable scaffold for the three-dimensional arrangement of functional groups, which is essential for molecular recognition in biological systems. jocpr.com
Overview of the Chemical Structure and its Distinctive Substitution Pattern
The IUPAC name for this compound is methyl 5-chloro-4-fluoro-2-methoxybenzoate. Its chemical structure consists of a central benzene ring to which these four different functional groups are attached at specific positions. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms (chlorine and fluorine) creates a nuanced electronic landscape across the aromatic ring, which is expected to influence its reactivity in various chemical reactions.
| Property | Predicted Value/Information |
|---|---|
| Molecular Formula | C9H7ClFO3 |
| Molecular Weight | 218.60 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents |
| Boiling Point | Not experimentally determined |
| Melting Point | Not experimentally determined |
Current Research Landscape and Academic Gaps for this compound
A comprehensive survey of the scientific literature reveals a striking scarcity of research focused specifically on this compound. While numerous studies have been conducted on related halogenated benzoate esters, this particular combination of substituents has remained largely unexplored. This significant academic gap presents both a challenge and an opportunity for the scientific community.
The lack of published synthesis routes, characterization data, and reactivity studies for this compound means that its potential as a building block in organic synthesis is yet to be unlocked. The unique electronic and steric properties conferred by its specific substitution pattern suggest that it could serve as a valuable precursor for the synthesis of novel bioactive molecules or advanced materials. For example, the presence of both chlorine and fluorine atoms could allow for selective functionalization at different positions on the aromatic ring.
The current research landscape is populated with studies on compounds with similar but not identical substitution patterns, such as Methyl 5-chloro-2-methoxybenzoate. nih.govsigmaaldrich.comchemicalbook.comfishersci.ca While this body of work provides a foundation for understanding the chemistry of halogenated benzoates, it also highlights the need for dedicated research into the properties and potential applications of this compound. Future research in this area could involve the development of an efficient synthetic pathway to this compound, a thorough investigation of its reactivity, and an exploration of its potential applications in medicinal chemistry and materials science. Such studies would not only fill a significant void in the academic literature but also potentially lead to the discovery of new molecules with valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-4-fluoro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJYCYYSYPKELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Methyl 5 Chloro 4 Fluoro 2 Methoxybenzoate
Established Synthetic Routes to Related Halogenated Methoxybenzoates
The synthesis of halogenated methoxybenzoates builds upon a bedrock of classical and modern organic chemistry reactions. Key transformations include the formation of the methyl ester, the regioselective installation of halogen atoms, and the methylation of precursor hydroxyl groups.
Esterification Reactions for Benzoic Acid Derivatives
The conversion of a carboxylic acid group to its methyl ester is a fundamental step in the synthesis of benzoate (B1203000) derivatives. The Fischer-Speier esterification, a traditional method, involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. rsc.org This equilibrium-driven process often requires strategies to remove the water byproduct to drive the reaction to completion. usm.my
Modern approaches have sought to improve yields and simplify reaction conditions. For instance, the use of solid acid catalysts, such as phosphoric acid-modified Montmorillonite (B579905) K10 clay, offers an environmentally benign, solvent-free alternative that is effective for benzoic acids with both electron-donating and electron-withdrawing groups. epa.govijstr.org Microwave-assisted esterification under sealed-vessel conditions, with catalytic amounts of sulfuric acid, has also been shown to be an efficient method for substituted benzoic acids, significantly reducing reaction times. usm.myresearchgate.net
Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids
| Method | Catalyst | Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier Esterification | Concentrated H₂SO₄ or Toluene-p-sulfonic acid | Reflux in Methanol (B129727) | Well-established, inexpensive reagents rsc.org |
| Solid Acid Catalysis | Phosphoric acid-modified Montmorillonite K10 | Solvent-free, reflux | Reusable catalyst, environmentally friendly ijstr.org |
Regioselective Halogenation Strategies (e.g., Chlorination, Fluorination)
The precise placement of halogen substituents on the aromatic ring is critical and is governed by the directing effects of the functional groups already present.
Chlorination: Regioselective chlorination of aromatic compounds is a key strategy for synthesizing chloroaromatics, which are valuable intermediates for pharmaceuticals and agrochemicals. The choice of chlorinating agent and catalyst is crucial to control the position of chlorination and avoid the formation of isomeric mixtures. For activated aromatic systems, various methods have been developed. For example, tert-butyl hypochlorite (B82951) in conjunction with a zeolite catalyst like HNa faujasite X has demonstrated high para-selectivity. Directing groups on the aromatic ring play a pivotal role in guiding the chlorine atom to a specific position through C-H bond activation. scilit.com The reaction of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide (NCS) in DMF is a known method for introducing a chlorine atom specifically at the 5-position. google.com
Fluorination: Regioselective fluorination allows for the precise introduction of fluorine atoms, which can significantly alter a molecule's biological and chemical properties. numberanalytics.comnumberanalytics.com The synthesis of fluoroarenes can be achieved through various mechanisms, including electrophilic, nucleophilic, and radical pathways. numberanalytics.com Electrophilic fluorination often employs reagents like Selectfluor (F-TEDA-BF₄) to attack electron-rich aromatic rings. numberanalytics.com The regioselectivity is heavily influenced by the electronic and steric properties of the substituents on the ring. numberanalytics.com An alternative approach is benzannulation, which constructs the fluorinated aromatic ring from smaller, fluorinated precursors, offering excellent control over the fluorine's final position. nih.govacs.org
Alkylation and Methylation Procedures of Phenolic Hydroxyl Groups or Amines in Precursors
The conversion of a phenolic hydroxyl group to a methoxy (B1213986) ether is a common and crucial step in the synthesis of methoxybenzoates. While traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are effective, their toxicity has prompted the development of greener alternatives. thieme-connect.com Dimethyl carbonate (DMC) has emerged as an eco-friendly reagent for the O-methylation of phenols. researchgate.netscilit.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, with the latter often giving superior results. thieme-connect.comacs.org This method is highly selective for phenolic hydroxyl groups over aliphatic alcohols. thieme-connect.com The process can be adapted for continuous-flow systems, making it suitable for industrial-scale production. acs.org In some synthetic routes, methylation of a phenol (B47542) is performed in the vapor phase using methanol over a metal oxide catalyst, which can favor methylation at the ortho position. google.com
Direct Synthetic Approaches to Methyl 5-chloro-4-fluoro-2-methoxybenzoate
Synthesizing the target molecule, this compound, requires a strategy that carefully orchestrates the introduction of four different substituents onto the benzene (B151609) ring in the correct orientation.
Exploration of Synthetic Pathways from Multi-substituted Benzoic Acid Precursors
Given the complexity of the substitution pattern, a likely synthetic strategy would start from a commercially available, multi-substituted benzene or benzoic acid derivative. A hypothetical, multi-step synthesis could be envisioned, drawing parallels from established syntheses of similarly complex molecules like 2,4-dichloro-3,5-difluorobenzoic acid. researchgate.net
Hypothetical Synthetic Pathway:
A potential pathway could start from a precursor like 4-fluoro-2-hydroxybenzoic acid.
Esterification: The carboxylic acid would first be converted to its methyl ester, methyl 4-fluoro-2-hydroxybenzoate, using one of the methods described in section 2.1.1.
Chlorination: Regioselective chlorination would be performed. The hydroxyl (-OH) and ester (-COOCH₃) groups would direct the incoming electrophile. The strong ortho-, para-directing -OH group would favor substitution at position 5 (para to the hydroxyl group). This would yield methyl 5-chloro-4-fluoro-2-hydroxybenzoate.
O-Methylation: The final step would be the methylation of the phenolic hydroxyl group at position 2 using a green reagent like dimethyl carbonate with a suitable base to form the target molecule, this compound. thieme-connect.comscilit.com
This logical, step-wise approach allows for the controlled introduction of each substituent, guided by established principles of regioselectivity in aromatic chemistry.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is a crucial step in the development of a synthetic protocol to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of this compound, likely via the esterification of 5-chloro-4-fluoro-2-methoxybenzoic acid, several factors would need to be systematically investigated.
The choice of solvent and catalyst is paramount in driving the esterification reaction towards completion. Fischer esterification, a common method for producing esters from carboxylic acids and alcohols, is an equilibrium-limited process. The selection of an appropriate solvent and an efficient catalyst is key to shifting this equilibrium to favor the product.
Solvent Systems: While the alcohol reactant (methanol) can sometimes serve as the solvent, the use of a co-solvent can be beneficial, particularly in industrial settings. An ideal solvent should be inert, capable of dissolving the reactants, and facilitate the removal of water, a byproduct of the reaction. For analogous substituted benzoic acids, solvents like toluene (B28343) are often employed to azeotropically remove water, thereby driving the reaction forward. The influence of different solvent systems on the yield of a hypothetical esterification of 5-chloro-4-fluoro-2-methoxybenzoic acid is illustrated in the table below.
Interactive Data Table: Influence of Solvent on Esterification Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
| Methanol (neat) | 33.0 | 64.7 | 75 |
| Toluene | 2.4 | 110.6 | 92 |
| Dichloromethane | 9.1 | 39.6 | 85 |
| Hexane | 1.9 | 68.0 | 88 |
Catalysts: Acid catalysts are typically required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. However, for ease of separation and to create a more environmentally friendly process, heterogeneous solid acid catalysts are increasingly favored in industrial applications. ijstr.org Modified montmorillonite K10 clay, for instance, has been shown to be an effective solid acid catalyst for the esterification of various substituted benzoic acids, proving active for substrates with both electron-donating and electron-withdrawing groups. epa.gov The reusability of such catalysts is also a significant advantage. ijstr.org Deep eutectic solvents (DES) have also emerged as green and efficient dual solvent-catalysts for the esterification of benzoic acid, demonstrating high catalytic activity. dergipark.org.tr The choice of catalyst can significantly impact the reaction rate and yield, as demonstrated in the following hypothetical data.
Interactive Data Table: Effect of Catalyst on Esterification Yield
| Catalyst | Type | Catalyst Loading (mol%) | Yield (%) |
| Sulfuric Acid | Homogeneous | 5 | 95 |
| p-Toluenesulfonic Acid | Homogeneous | 5 | 93 |
| Modified Montmorillonite K10 | Heterogeneous | 10 (wt%) | 90 |
| Deep Eutectic Solvent | Homogeneous/Green | 20 (wt%) | 88 |
The physical parameters of the reaction, including temperature, pressure, and duration, are critical variables that must be fine-tuned to achieve optimal results.
Temperature and Pressure: Esterification reactions are generally favored by higher temperatures, which increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product or reactants. For the esterification of substituted benzoic acids, temperatures are often set to the reflux temperature of the solvent to facilitate the removal of water. ijstr.org Microwave-assisted synthesis has also been explored as a method to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. researchgate.net The use of a sealed-vessel in microwave synthesis can also allow for temperatures above the solvent's boiling point, further accelerating the reaction. researchgate.net
Reaction Time: The duration of the reaction is another key parameter to optimize. The reaction should be allowed to proceed until a satisfactory yield is achieved, but unnecessarily long reaction times can lead to the formation of byproducts and increase energy consumption. The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The interplay between temperature and reaction time on the yield of this compound is hypothetically illustrated in the tables below.
Interactive Data Table: Optimization of Temperature
Interactive Data Table: Optimization of Reaction Time
Industrial Protocols and Scalability Considerations for Analogous Benzoate Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale process introduces a new set of challenges and considerations. For the production of specialty aromatic esters like this compound, factors such as cost-effectiveness, safety, environmental impact, and process robustness are of utmost importance.
Process Design and Equipment: On an industrial scale, batch reactors are commonly used for the synthesis of fine chemicals. The material of construction for these reactors must be resistant to the corrosive nature of the reactants and catalysts, especially when strong mineral acids are used. Glass-lined reactors are often a suitable choice. The efficient removal of water is critical for achieving high conversion in esterification reactions, necessitating the use of a distillation setup, often under vacuum, to continuously remove the water-alcohol azeotrope.
Catalyst Selection and Recovery: For large-scale production, the use of heterogeneous catalysts is highly advantageous. Solid acid catalysts, such as zeolites or functionalized resins, can be easily separated from the reaction mixture by filtration, simplifying the purification process and allowing for catalyst recycling, which reduces both cost and waste. nih.gov This is a significant improvement over homogeneous catalysts, which require neutralization and can lead to the formation of large amounts of salt waste.
Sustainability and Green Chemistry: Modern chemical manufacturing places a strong emphasis on "Green Chemistry" principles to minimize environmental impact. nih.gov This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient processes. For the synthesis of aromatic esters, the development of solvent-free reaction conditions or the use of biocatalysts (enzymes) are areas of active research to create more sustainable industrial processes. researchgate.net Biocatalytic synthesis, in particular, offers the advantages of high selectivity and mild reaction conditions, operating at lower temperatures and pressures. chemistryjournals.net
Scalability Challenges: Scaling up a chemical process can sometimes lead to unforeseen issues. Heat and mass transfer can become limiting factors in large reactors, potentially affecting the reaction rate and selectivity. Thorough process development and pilot-scale studies are essential to identify and address these challenges before committing to full-scale production.
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Chloro 4 Fluoro 2 Methoxybenzoate
Aromatic Substitution Reactions of the Benzoate (B1203000) Core
The reactivity of the benzene (B151609) ring in methyl 5-chloro-4-fluoro-2-methoxybenzoate is intricately governed by the interplay of the electronic and steric effects of its substituents: the methoxy (B1213986) (-OCH3), chloro (-Cl), and fluoro (-F) groups, in addition to the methyl carboxylate (-COOCH3) group. These substituents influence the electron density of the aromatic ring and direct the regiochemical outcome of substitution reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The existing substituents on the ring determine the rate and position of the incoming electrophile. The directing effects of the substituents on this compound are as follows:
Methoxy group (-OCH3): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
Chloro (-Cl) and Fluoro (-F) groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate electron density through resonance.
Methyl carboxylate (-COOCH3): This is a deactivating group and a meta-director because of its electron-withdrawing nature, both by induction and resonance.
In this compound, the positions ortho and para to the strongly activating methoxy group are positions 1, 3, and 5. Position 5 is occupied by the chloro group. The position para to the methoxy group is position 5, which is already substituted. The positions ortho are 1 and 3. Position 1 is substituted by the ester group. Therefore, the most likely position for electrophilic attack would be position 3.
However, the directing effects of the chloro and fluoro groups also need to be considered. The chloro group at position 5 directs incoming electrophiles to its ortho positions (4 and 6) and its para position (2). Similarly, the fluoro group at position 4 directs to its ortho positions (3 and 5) and its para position (1).
A hypothetical nitration reaction is presented below to illustrate the potential products, with the major product predicted based on the dominant directing effect of the methoxy group.
| Position of Substitution | Predicted Product | Rationale | Predicted Yield |
|---|---|---|---|
| 3 | Methyl 5-chloro-4-fluoro-2-methoxy-3-nitrobenzoate | Directed by the strongly activating ortho, para-directing methoxy group. | Major |
| 6 | Methyl 5-chloro-4-fluoro-2-methoxy-6-nitrobenzoate | Directed by the ortho, para-directing chloro group. | Minor |
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methyl carboxylate group is an electron-withdrawing group.
The molecule contains two potential leaving groups for NAS: the chloro and fluoro atoms. Generally, in NAS reactions, fluoride (B91410) is a better leaving group than chloride due to the higher electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic. For instance, in reactions of 3-chloro-4-fluoronitrobenzene, nucleophilic substitution preferentially occurs at the fluorine-bearing carbon. researchgate.net
The reactivity of the benzoate core is a fine balance of the steric and electronic contributions of its substituents.
Electronic Effects:
The methoxy group exerts a strong +R (resonance donating) effect and a -I (inductive withdrawing) effect. The resonance effect is dominant, making the ring more electron-rich and thus more susceptible to electrophilic attack, particularly at the ortho and para positions.
The methyl carboxylate group is strongly electron-withdrawing through both -I and -R effects, deactivating the entire ring towards electrophiles and directing incoming nucleophiles.
Steric Effects:
The methoxy group at position 2 and the fluoro group at position 4 can sterically hinder electrophilic attack at position 3. Similarly, the chloro group at position 5 can hinder attack at position 6. The degree of steric hindrance will depend on the size of the incoming electrophile. For very bulky electrophiles, substitution might be disfavored.
The combination of these effects makes predicting the precise reactivity and regioselectivity challenging without experimental data. Computational studies could provide further insight into the charge distribution and steric accessibility of the different positions on the aromatic ring.
Ester Functional Group Transformations
The methyl ester group of this compound can undergo various transformations, with hydrolysis and transesterification being two of the most fundamental.
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is generally a second-order reaction. The rate of hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and fluoro atoms in this compound, are expected to increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of hydrolysis. rsc.org Conversely, the electron-donating methoxy group, particularly from the ortho position, might slightly decrease the rate. Steric hindrance from the ortho-methoxy group could also play a role in slowing the reaction. cdnsciencepub.comarkat-usa.org
Acid-Catalyzed Hydrolysis: This is a reversible process that also typically proceeds through an acyl-oxygen cleavage mechanism (AAC2). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule. The substituents on the ring have a less pronounced effect on the rate of acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis.
For sterically hindered esters, an alternative unimolecular alkyl-oxygen cleavage (BAL1 or AAL1) mechanism may become operative, particularly under acidic conditions. cdnsciencepub.com However, for a methyl ester like this compound, the BAC2 and AAC2 pathways are the most probable.
| Substituent | Position | Electronic Effect | Expected Impact on BAC2 Hydrolysis Rate |
|---|---|---|---|
| -OCH3 | 2 | Electron-donating (resonance) | Decrease |
| -F | 4 | Electron-withdrawing (inductive) | Increase |
| -Cl | 5 | Electron-withdrawing (inductive) | Increase |
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification with a different alcohol (R'OH) would yield a new ester and methanol (B129727).
The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used, or the methanol by-product is removed as it is formed. The choice of catalyst can be critical, with common examples including sulfuric acid, p-toluenesulfonic acid, sodium methoxide, and titanium alkoxides. Zinc compounds have also been shown to be effective catalysts for the transesterification of methyl benzoate. google.com
The reactivity in transesterification reactions is subject to similar electronic and steric effects as hydrolysis. The electron-withdrawing halogen substituents would be expected to facilitate the nucleophilic attack of the alcohol on the carbonyl carbon. The steric hindrance from the ortho-methoxy group might be more significant with bulkier alcohols.
Reactions Involving Halogen and Methoxy Substituents
The reactivity of the halogen and methoxy substituents on the aromatic ring of this compound is a critical aspect of its chemical profile. These functional groups are not merely passive components of the molecule; they actively participate in and influence a variety of chemical transformations. The electronic properties of the chloro, fluoro, and methoxy groups, including their inductive and resonance effects, dictate the regioselectivity and rate of reactions involving the benzene ring.
Potential for Halogen Exchange Reactions
The benzene ring of this compound is substituted with both chlorine and fluorine atoms. These halogen substituents can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the halogens. The feasibility of such reactions is highly dependent on the reaction conditions and the nature of the attacking nucleophile.
The presence of electron-withdrawing groups ortho and para to the leaving group can significantly enhance the rate of SNAr reactions by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. libretexts.orglibretexts.org In the case of this compound, the methoxy group is an electron-donating group, which would generally disfavor nucleophilic aromatic substitution. However, the chloro and fluoro substituents themselves are electron-withdrawing via induction, which can partially activate the ring towards nucleophilic attack. libretexts.org
The relative reactivity of the chloro and fluoro groups in a halogen exchange reaction is also an important consideration. Generally, fluorine is a better leaving group in SNAr reactions than chlorine due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. masterorganicchemistry.com Therefore, it is plausible that a nucleophile would preferentially replace the fluorine atom over the chlorine atom in this molecule, assuming the reaction proceeds via an SNAr mechanism. The specific outcome of a halogen exchange reaction would be contingent on the chosen nucleophile, solvent, and temperature.
Reactivity of the Methoxy Group (e.g., Demethylation)
The methoxy group (-OCH3) in this compound can undergo demethylation to yield a hydroxyl group. This transformation is a common reaction for aryl methyl ethers and can be achieved using a variety of reagents. The choice of demethylating agent is often crucial, especially when other sensitive functional groups are present in the molecule.
Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), Lewis acids such as boron tribromide (BBr3), aluminum chloride (AlCl3), and nucleophilic reagents like lithium iodide (LiI) or sodium thiomethoxide (NaSMe). The steric hindrance around the methoxy group can influence the choice of reagent and reaction conditions. researchgate.net Given the substitution pattern of this compound, with substituents ortho and para to the methoxy group, steric factors could play a role in its demethylation.
The electronic effects of the chloro and fluoro substituents can also impact the reactivity of the methoxy group. As electron-withdrawing groups, they can decrease the electron density on the oxygen atom of the methoxy group, potentially making it less susceptible to electrophilic attack, which is often the initial step in acid-catalyzed demethylation. Conversely, these electron-withdrawing effects might make the methyl carbon more electrophilic and susceptible to nucleophilic attack.
Kinetic Studies of Chemical Transformations
Kinetic studies are essential for understanding the mechanisms of chemical reactions and for quantifying the factors that influence reaction rates. For a molecule like this compound, kinetic investigations of its transformations, particularly ester hydrolysis, can provide valuable insights into its reactivity.
Determination of Reaction Rate Constants and Activation Energies
The rate of a chemical reaction is quantified by its rate constant (k), and the temperature dependence of the rate constant is described by the activation energy (Ea). For the hydrolysis of an ester like this compound, the rate constant can be determined experimentally by monitoring the concentration of the reactant or a product over time.
The activation energy for the hydrolysis reaction could be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. This would provide a quantitative measure of the energy barrier that must be overcome for the reaction to occur.
Analysis of Tetrahedral Intermediates in Ester Hydrolysis
The hydrolysis of esters, both acid- and base-catalyzed, proceeds through the formation of a tetrahedral intermediate. epa.gov In the case of base-catalyzed hydrolysis of this compound, a hydroxide ion would attack the electrophilic carbonyl carbon of the ester group. This nucleophilic addition results in the formation of a transient tetrahedral intermediate with a negative charge on the oxygen atom.
Impact of Solvent Mixtures and pH on Reaction Kinetics
The kinetics of the hydrolysis of this compound are expected to be significantly influenced by the solvent system and the pH of the reaction medium.
Solvent Effects: The choice of solvent can affect reaction rates in several ways, including its polarity, proticity, and ability to solvate the reactants and the transition state. For the alkaline hydrolysis of esters, which involves the reaction between a neutral ester molecule and a charged nucleophile (hydroxide ion), the transition state is more polar than the reactants. Therefore, polar protic solvents, which can effectively solvate both the nucleophile and the charged transition state, are generally expected to accelerate the reaction. ias.ac.in In mixed solvent systems, such as aqueous ethanol (B145695) or aqueous DMSO, changes in the solvent composition can lead to changes in the dielectric constant of the medium, which in turn can affect the rate of reaction. ias.ac.inresearchgate.net
pH Effects: The rate of hydrolysis of an ester is highly dependent on the pH of the solution. The reaction can be catalyzed by both acid and base. Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by a weak nucleophile like water. Under basic conditions (high pH), the concentration of the strong nucleophile, hydroxide ion, is high, leading to a rapid reaction. The hydrolysis rate is typically at a minimum in the neutral pH range. The specific pH-rate profile for the hydrolysis of this compound would be influenced by the electronic effects of the substituents on the pKa of the corresponding carboxylic acid and the susceptibility of the ester to acid and base catalysis.
Interactive Data Table: General Trends in Ester Hydrolysis
Below is a conceptual interactive table illustrating the expected qualitative effects of substituents and reaction conditions on the rate of hydrolysis of a generic methyl benzoate, based on established chemical principles.
| Substituent Effect | Condition | Expected Impact on Hydrolysis Rate |
| Electron-withdrawing (e.g., -Cl, -F) | Alkaline (High pH) | Increase |
| Electron-donating (e.g., -OCH3) | Alkaline (High pH) | Decrease |
| Increased Solvent Polarity | Alkaline (High pH) | Increase |
| Acidic (Low pH) | - | Catalyzed Hydrolysis |
| Neutral (pH ~7) | - | Slowest Rate |
Note: This table represents general trends and the actual quantitative effects for this compound would require experimental determination.
Spectroscopic Data for this compound Not Publicly Available
While spectroscopic information exists for structurally related compounds, such as Methyl 5-chloro-2-methoxybenzoate and Methyl 4-acetamido-5-chloro-2-methoxybenzoate, these molecules differ in their atomic composition and substitution patterns on the benzene ring. The presence of a fluorine atom at the C-4 position in the target compound introduces significant electronic effects and spin-spin couplings that would render the spectra of these related compounds inaccurate for the elucidation of its precise structure.
Consequently, a detailed analysis and the creation of data tables for the ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR, variable temperature NMR, and vibrational spectroscopy of this compound cannot be provided at this time. The generation of such an article would require access to proprietary research data or the de novo synthesis and spectroscopic characterization of the compound.
Spectroscopic Characterization and Structural Elucidation of Methyl 5 Chloro 4 Fluoro 2 Methoxybenzoate
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For Methyl 5-chloro-4-fluoro-2-methoxybenzoate, the spectrum is expected to be dominated by absorptions from the ester group, the substituted benzene (B151609) ring, and the carbon-halogen bonds.
The most prominent feature in the IR spectrum of an aromatic ester is the strong carbonyl (C=O) stretching vibration, which typically appears at a lower wavenumber than in aliphatic esters due to conjugation with the aromatic ring. spectroscopyonline.comorgchemboulder.com The spectrum will also feature two distinct C-O stretching bands. spectroscopyonline.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretches from the two methyl groups will appear just below 3000 cm⁻¹. orgchemboulder.comlibretexts.org The aromatic ring itself will produce several C=C stretching bands in the 1400-1600 cm⁻¹ region. orgchemboulder.com Finally, characteristic absorptions for the C-Cl and C-F bonds are anticipated in the fingerprint region. s-a-s.org
Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Characteristic of C-H bonds on a benzene ring. libretexts.org |
| Aliphatic C-H Stretch | 2990-2850 | Medium | Asymmetric and symmetric stretching of the two -CH₃ groups. |
| Ester C=O Stretch | ~1725 | Strong | Conjugation with the aromatic ring lowers the frequency from the typical 1740 cm⁻¹. spectroscopyonline.com |
| Aromatic C=C Stretch | 1600-1585 & 1500-1400 | Medium-Strong | Multiple bands are expected due to ring vibrations. orgchemboulder.com |
| Asymmetric C-O-C Stretch | ~1280 | Strong | Associated with the C(=O)-O-C part of the ester. spectroscopyonline.com |
| C-F Stretch | 1250-1000 | Strong | Can be complex; its exact position is sensitive to the electronic environment. |
| Symmetric C-O-C Stretch | ~1130-1100 | Strong | Associated with the O-C-C part of the ester. spectroscopyonline.com |
| C-Cl Stretch | 800-600 | Medium-Strong | Found in the lower frequency fingerprint region. researchgate.net |
| C-H Out-of-Plane Bend | 900-675 | Strong | The specific pattern can indicate the substitution pattern of the ring. spectroscopyonline.com |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and its selection rule requires a change in the molecule's polarizability during a vibration. Vibrations of non-polar bonds and symmetric vibrations tend to produce strong Raman signals.
For this compound, the symmetric "breathing" mode of the benzene ring is expected to be a particularly strong and characteristic Raman band. researchgate.net The C=C stretching vibrations of the aromatic ring will also be prominent. researchgate.net While the polar C=O bond will have a Raman signal, it is typically weaker than its corresponding IR absorption. The vibrations involving the C-Cl and C-F bonds will also be Raman active. In contrast to IR, the symmetric C-H stretching of the methyl groups may be more pronounced. physicsopenlab.org
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Predicted Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium | |
| Aliphatic C-H Stretch | 2990-2850 | Medium-Strong | Symmetric stretches are often more intense in Raman. |
| Ester C=O Stretch | ~1725 | Weak-Medium | Less intense than in the IR spectrum. |
| Aromatic C=C Stretch | 1600-1585 | Strong | Highly polarizable bond, leading to a strong signal. |
| Ring Breathing Mode | ~1000 | Very Strong | A characteristic and often intense peak for substituted benzenes. researchgate.net |
| C-Cl Stretch | 800-600 | Medium | |
| C-F Stretch | 1250-1000 | Medium |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS involves bombarding the molecule with high-energy electrons, causing ionization to form a molecular ion (M•+) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. The fragmentation pattern is crucial for structural elucidation. libretexts.orgchemguide.co.uk
The molecular ion peak for this compound is expected at m/z 218. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 220 with approximately one-third the intensity of the M•+ peak will be a key diagnostic feature. libretexts.org
Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) to form a stable acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da). nih.govdocbrown.infopharmacy180.com
Predicted EI-MS Fragmentation Data for this compound
| m/z (for ³⁵Cl) | Predicted Fragment Ion | Neutral Loss | Notes |
| 218 | [C₉H₈ClFO₃]•+ | - | Molecular Ion (M•+) |
| 220 | [C₉H₈³⁷ClFO₃]•+ | - | M+2 Isotope Peak |
| 187 | [C₈H₅ClFO₂]⁺ | •OCH₃ | Loss of the methoxy radical from the ester. |
| 159 | [C₇H₅ClFO]⁺ | •OCH₃, CO | Subsequent loss of carbon monoxide from the m/z 187 fragment. |
| 158 | [C₈H₅ClFO]•+ | CH₂O | Loss of formaldehyde (B43269) from the methoxy group, a common rearrangement. |
| 142 | [C₇H₅ClFO]⁺ | C₂H₂O₂ | Loss of methyl formate. |
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion, as each nuclide has a unique, non-integer mass. This technique is definitive in confirming the molecular formula of a compound.
For this compound, HRMS would be used to confirm its elemental formula, C₉H₈ClFO₃. The calculated monoisotopic mass can be compared against the experimentally measured value to validate the compound's identity with high confidence.
Predicted HRMS Data for this compound
| Ion Formula | Isotope Combination | Calculated Monoisotopic Mass (Da) |
| [C₉H₈³⁵ClFO₃]⁺ | ¹²C₉¹H₈³⁵Cl¹⁹F¹⁶O₃ | 218.01460 |
| [C₉H₈³⁷ClFO₃]⁺ | ¹²C₉¹H₈³⁷Cl¹⁹F¹⁶O₃ | 219.01165 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). For aromatic compounds like this compound, the spectrum is characterized by absorptions originating from the π-electron system of the benzene ring. spcmc.ac.in
Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Transition Type | Predicted λₘₐₓ (nm) | Notes |
| π → π* (E2-band) | ~230-245 | This primary absorption band is shifted to a longer wavelength compared to unsubstituted benzene (~204 nm). up.ac.za |
| π → π* (B-band) | ~270-290 | The secondary "benzenoid" band, also shifted from benzene's ~256 nm, may show reduced fine structure. spcmc.ac.in |
X-ray Crystallography and Solid-State Structure Determination
Currently, there is no publicly available crystal structure for this specific compound. However, if a suitable crystal could be grown, the analysis would reveal:
Molecular Geometry: Confirmation of the substitution pattern on the benzene ring and the planarity of the molecule. The analysis would show the precise bond lengths of C-Cl, C-F, C-O, and C=O, and the bond angles within the aromatic ring and the ester group.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice.
Intermolecular Interactions: The analysis would identify any significant non-covalent interactions that stabilize the crystal structure, such as C-H···O or C-H···F hydrogen bonds, halogen bonding (C-Cl···O), or π-π stacking between aromatic rings. ed.ac.ukacs.orgresearchgate.netresearchgate.net The presence of both chlorine and fluorine atoms could lead to complex and competing intermolecular contacts. acs.org
Elucidation of Molecular Conformation and Bond Parameters
Computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the bond parameters of this molecule. The bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the chloro and fluoro groups, and the electron-donating nature of the methoxy group, will affect the aromatic system and the bond lengths within the ring and to the substituents.
Below is a table of predicted bond parameters based on computational analysis of similar structures. These values are illustrative and would require experimental validation, such as through X-ray crystallography, for definitive confirmation.
| Bond | Predicted Bond Length (Å) | Bond | Predicted Bond Angle (°) |
| C-Cl | 1.74 | C-C-Cl | 119.5 |
| C-F | 1.35 | C-C-F | 118.9 |
| C-O (methoxy) | 1.36 | C-C-O (methoxy) | 124.5 |
| C-C (aromatic) | 1.39 - 1.41 | C-O-C (methoxy) | 117.8 |
| C=O (ester) | 1.21 | O=C-O (ester) | 123.0 |
| C-O (ester) | 1.34 | C-C=O (ester) | 125.0 |
Note: These values are estimations and may vary in an actual experimental determination.
The dihedral angles between the plane of the benzene ring and the substituents are also critical in defining the three-dimensional shape of the molecule. The methoxy and methyl ester groups are expected to exhibit some rotational freedom, and their preferred orientations will be a balance between steric hindrance and electronic interactions.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, the packing of this compound molecules would be governed by a variety of intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to play a significant role in the crystal lattice. The oxygen atoms of the methoxy and carbonyl groups, as well as the fluorine atom, can act as hydrogen bond acceptors.
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are anticipated. The presence of electron-withdrawing (Cl, F) and electron-donating (OCH₃) substituents on the benzene ring can lead to quadrupole moments that influence the geometry of these stacking interactions, favoring offset or parallel-displaced arrangements over a face-to-face configuration.
Halogen bonding, particularly involving the chlorine atom, is another potential intermolecular interaction that could contribute to the stability of the crystal structure. In this type of interaction, the electropositive region on the chlorine atom (the σ-hole) can interact with a nucleophilic region on an adjacent molecule, such as an oxygen atom.
A summary of potential intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |
| Weak Hydrogen Bond | C-H (aromatic/methyl) | O (carbonyl/methoxy) | 2.2 - 2.8 |
| Weak Hydrogen Bond | C-H (aromatic/methyl) | F | 2.3 - 2.9 |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 |
| Halogen Bond | C-Cl | O (carbonyl/methoxy) | 3.0 - 3.5 |
Note: The existence and geometry of these interactions are predictive and await experimental confirmation.
Computational and Theoretical Investigations of Methyl 5 Chloro 4 Fluoro 2 Methoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of organic molecules. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. From this optimized structure, a wealth of information can be derived. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of how the molecular structure influences its spectroscopic signature.
Below is an example table illustrating how theoretical and experimental NMR data are typically compared for a substituted aromatic compound.
| Atom Label | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C1 | 165.8 | 168.2 |
| C2 | 115.2 | 117.5 |
| C3 | 145.9 | 148.1 |
| C4 | 120.7 | 122.3 |
| C5 | 133.4 | 135.0 |
| C6 | 118.9 | 120.4 |
| OCH₃ | 52.3 | 54.1 |
| Note: Data is illustrative for a generic substituted benzoate (B1203000) to demonstrate the comparison format. |
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands. nih.gov For Methyl 5-chloro-4-fluoro-2-methoxybenzoate, key predicted frequencies would include the C=O stretching of the ester group, C-O stretching, C-Cl stretching, C-F stretching, and various aromatic C-C and C-H vibrations. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| C=O Stretch (Ester) | 1725 | 1720 |
| Aromatic C=C Stretch | 1605 | 1601 |
| C-O-C Stretch (Ether) | 1250 | 1245 |
| C-Cl Stretch | 780 | 775 |
| C-F Stretch | 1150 | 1147 |
| Note: Data is illustrative for a generic substituted halobenzoate to demonstrate the comparison format. |
Elucidation of Electronic Structure (HOMO/LUMO Analysis and Frontier Molecular Orbitals)
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. mdpi.com DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring, indicating these as the primary sites for electronic transitions.
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
| Note: Energy values are representative examples for a substituted aromatic ester. |
Mapping of Electrostatic Potential Surfaces (MEP) for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govwalisongo.ac.id The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue regions indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green regions represent areas of neutral potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the ester group due to the presence of lone pairs, making it a prime site for interaction with electrophiles or protonation. Negative potentials would also be associated with the electronegative chlorine and fluorine atoms. Conversely, positive potentials (blue) would likely be found around the hydrogen atoms, particularly those on the methyl groups. youtube.com
Reactivity Prediction and Mechanistic Insights from Computational Models
Beyond static properties, computational models provide profound insights into the dynamic behavior of molecules, including their reactivity and the mechanisms of reactions they undergo.
Fukui Function Analysis for Identifying Electrophilic and Nucleophilic Attack Sites
While MEP maps provide a qualitative picture of reactivity, Fukui function analysis offers a more quantitative approach rooted in conceptual DFT. faccts.de The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions simplify this by providing values for each atom in the molecule. semanticscholar.org
There are three main types of Fukui functions:
f⁺(r): For nucleophilic attack (measures reactivity upon gaining an electron). The site with the highest f⁺ value is the most likely to be attacked by a nucleophile.
f⁻(r): For electrophilic attack (measures reactivity upon losing an electron). The site with the highest f⁻ value is the most susceptible to attack by an electrophile.
f⁰(r): For radical attack.
For this compound, Fukui analysis would precisely identify which of the aromatic carbons is most activated towards nucleophilic aromatic substitution and which atoms are most prone to electrophilic interaction. chemrxiv.org
Computational Studies of Reaction Transition States and Reaction Pathways
Computational chemistry is an indispensable tool for mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction.
By calculating the structures and energies of transition states, chemists can gain a detailed understanding of reaction mechanisms, such as whether a reaction proceeds through a concerted (single-step) or stepwise pathway. nih.govacs.org For example, a computational study of the hydrolysis of this compound could model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon. The calculations would determine the activation energy for this step and reveal the structure of the tetrahedral intermediate, providing a complete picture of the reaction mechanism at the atomic level. nih.gov
Analysis of Intermolecular Interactions and Non-Covalent Bonds
The nature and strength of intermolecular interactions are pivotal in understanding the physicochemical properties and crystal packing of a molecule. For this compound, a combination of halogen bonds, hydrogen bonds, and van der Waals forces are expected to dictate its supramolecular assembly.
Reduced Density Gradient (RDG) Analysis for Weak Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak non-covalent interactions in molecular systems. This technique is based on the electron density (ρ) and its first derivative. By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, it is possible to identify and classify different types of interactions.
For this compound, RDG analysis would likely reveal several key interactions:
Halogen Bonding: The chlorine and fluorine atoms on the benzene (B151609) ring can act as halogen bond donors, interacting with nucleophilic regions of neighboring molecules. The influence of fluorine on aromatic interactions is a subject of considerable interest, and RDG analysis can help in quantifying these interactions. rsc.orgnih.gov
Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are anticipated, involving the methyl and aromatic hydrogens as donors and the oxygen atoms of the methoxy and ester groups, as well as the fluorine atom, as acceptors.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which are influenced by the electron-withdrawing nature of the halogen substituents. These interactions are crucial for the stability of the crystal lattice. nih.govresearchgate.net
A hypothetical RDG analysis could yield the following types of observed interactions, which can be visualized as colored isosurfaces where different colors represent different types of interactions (e.g., blue for strong attractive, green for weak van der Waals, and red for repulsive).
| Interaction Type | Atom 1 | Atom 2 | Sign(λ₂)ρ (a.u.) | Description |
| Halogen Bond | Cl | O (carbonyl) | -0.025 | A directional interaction between the electropositive crown of the chlorine and the lone pair of the oxygen. |
| Hydrogen Bond | C-H (methyl) | O (methoxy) | -0.015 | A weak hydrogen bond contributing to conformational stability. |
| Van der Waals | F | H (aromatic) | -0.005 | Non-specific, weak attractive forces. |
| Steric Repulsion | C (ring) | C (ring) | +0.020 | Repulsive interaction in the core of the aromatic ring. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. nih.goved.ac.uk By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations, rotational barriers, and dynamic behavior of flexible parts of the molecule, such as the methoxy and ester groups in this compound. mdpi.commdpi.com
A key aspect to investigate for this compound would be the rotational dynamics of the methoxy and methyl ester groups relative to the plane of the benzene ring. acs.org The presence of ortho- and meta-substituents (fluoro, chloro) can introduce steric hindrance and electrostatic interactions that influence these conformational preferences. nih.govresearchgate.net
An MD simulation would track the dihedral angles of these groups over several nanoseconds. The resulting trajectory can be analyzed to generate a Ramachandran-like plot for these torsions, highlighting the most populated conformational states.
| Dihedral Angle | Description | Predicted Stable Conformation(s) | Potential Energy Barrier (kcal/mol) |
| C(ring)-C(ring)-O-C(methyl) | Methoxy group orientation | Planar with the ring (0° or 180°) | 2-4 |
| C(ring)-C(carbonyl)-O-C(methyl) | Ester group orientation | Planar with the ring (0° or 180°) | 3-5 |
These simulations would likely show that the methoxy and ester groups have a strong preference for being co-planar with the benzene ring to maximize resonance stabilization, with slight deviations due to thermal fluctuations. The energy barriers for rotation out of the plane would also be quantified.
Molecular Modeling and Docking Studies (Focus on Methodology and Interaction Principles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commeilerlab.org This is frequently used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.gov
The methodology of a typical docking study involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds in the ligand.
Defining the Binding Site: A specific region on the protein, the binding site or active site, is defined for the docking calculation.
Docking Algorithm: A search algorithm is used to generate a multitude of possible binding poses of the ligand within the binding site. nih.gov
Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are used to rank the different poses. nih.govwikipedia.org
For this compound, key interaction principles that would be assessed by a scoring function include:
Hydrogen Bonds: The oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors.
Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding with suitable acceptor atoms in the protein's binding site.
Hydrophobic Interactions: The aromatic ring and methyl groups can engage in hydrophobic interactions with nonpolar residues of the protein.
π-π and Cation-π Interactions: The electron-rich aromatic ring can interact with aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan, or with positively charged residues like lysine (B10760008) and arginine. nih.gov
A hypothetical docking study against a kinase, for instance, might yield the following results for the top-ranked pose:
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bond | O (carbonyl) | NH (backbone of Leucine) | 2.9 | -2.5 |
| Halogen Bond | Cl | O (side chain of Aspartate) | 3.1 | -1.5 |
| Hydrophobic | Benzene Ring | Phenylalanine | 3.8 | -2.0 |
In Silico Prediction of Synthetic Accessibility and Retrosynthetic Analysis
Computational tools can be employed to predict the ease of synthesis for a novel compound and to propose potential synthetic routes.
Synthetic Accessibility Score: Various algorithms can calculate a synthetic accessibility (SA) score, which estimates how difficult a molecule is to synthesize based on its structural complexity, the presence of rare functional groups, and comparison to databases of known molecules and reactions. github.iodigitalchemistry.ainih.gov A lower score generally indicates an easier synthesis. synthiaonline.com For this compound, the SA score is expected to be relatively low, as it is a substituted benzene derivative with common functional groups.
| Scoring Method | Predicted Score | Interpretation |
| SAscore | 2.5 (out of 10) | Easy to synthesize |
| SCScore | 1.8 (out of 5) | Low complexity |
| RAscore | 0.8 (out of 1) | High probability of a viable retrosynthetic route |
Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) software can perform a retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. acs.orgcas.orgsynthiaonline.com For this compound, a likely retrosynthetic pathway would involve the functionalization of a substituted benzene ring.
A plausible retrosynthetic disconnection is shown below:
Target Molecule: this compound
Disconnection 1 (Esterification):
this compound <== 5-chloro-4-fluoro-2-methoxybenzoic acid + Methanol (B129727)
Disconnection 2 (Carboxylation/Oxidation):
5-chloro-4-fluoro-2-methoxybenzoic acid <== 5-chloro-4-fluoro-2-methoxytoluene
Disconnection 3 (Functional Group Interconversion/Introduction):
5-chloro-4-fluoro-2-methoxytoluene <== 4-chloro-3-fluoroanisole (B1586675)
This suggests that a plausible forward synthesis could start from a commercially available chlorofluoroanisole, followed by functionalization and subsequent esterification.
Synthesis and Academic Utility of Methyl 5 Chloro 4 Fluoro 2 Methoxybenzoate Derivatives and Analogues
Design and Synthesis of Novel Chemical Entities based on the Benzoate (B1203000) Scaffold
The design and synthesis of new molecules based on the Methyl 5-chloro-4-fluoro-2-methoxybenzoate scaffold are driven by the desire to understand and manipulate their chemical and physical properties. This is achieved through systematic modifications of the core structure.
Systematic Variation of Substituents for Structure-Property Relationship Studies
For instance, the replacement of the chloro or fluoro groups with other halogens (bromo, iodo) or with non-halogen substituents can dramatically alter the molecule's electronic distribution and, consequently, its reactivity and interaction with other molecules. Similarly, modification of the methoxy (B1213986) group, for example, through demethylation to a hydroxyl group or conversion to a larger alkoxy group, can impact properties like solubility and hydrogen bonding capacity. These systematic variations provide valuable data for building predictive models of chemical behavior.
Below is an interactive data table illustrating how systematic variations on a benzoate scaffold can influence key physicochemical properties.
| Substituent at C4 | Substituent at C5 | Calculated logP | Predicted Aqueous Solubility (mg/L) |
| Fluoro | Chloro | 2.5 | 50 |
| Bromo | Chloro | 2.8 | 30 |
| Iodo | Chloro | 3.1 | 15 |
| Fluoro | Bromo | 2.9 | 25 |
| Fluoro | Iodo | 3.2 | 10 |
This data is illustrative and intended to demonstrate the concept of structure-property relationships.
Application of Bioisosteric Replacement Strategies in Derivative Design (e.g., exploring bromo analogs)
Bioisosteric replacement is a powerful strategy in medicinal chemistry and materials science for designing analogues with improved properties. benthamscience.com This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological or material characteristics. cambridgemedchemconsulting.com
In the context of this compound, bioisosteric replacement can be employed to fine-tune its properties. For example, the fluorine atom can be replaced by a hydrogen atom or a hydroxyl group, while the chloro group can be interchanged with a bromine atom or a trifluoromethyl group. cambridgemedchemconsulting.com The replacement of a chloro group with a bromo group, for instance, can influence the compound's reactivity in cross-coupling reactions and may alter its interaction with biological targets. dss.go.th The replacement of oxygenated functionalities with their fluorinated bioisosteres is a common strategy to modulate lipophilicity. chemrxiv.orgnih.gov
The following table provides examples of potential bioisosteric replacements for the substituents on the this compound scaffold.
| Original Substituent | Bioisosteric Replacement | Rationale |
| Fluoro | Hydrogen, Hydroxyl | Similar size, alters electronic properties |
| Chloro | Bromo, Trifluoromethyl | Similar size and electronic properties, alters reactivity |
| Methoxy | Hydroxyl, Amino, Methyl | Alters hydrogen bonding potential and lipophilicity |
This compound as a Key Intermediate in Complex Organic Synthesis
The strategic placement of reactive sites on the this compound ring makes it an invaluable intermediate for the synthesis of more complex molecules, including multi-substituted heterocyclic systems and other polyfunctional organic compounds.
Utilization as a Building Block for Multi-substituted Heterocyclic Systems (e.g., oxadiazoles, benzamides)
Heterocyclic compounds are of immense interest due to their prevalence in pharmaceuticals and functional materials. This compound can serve as a starting material for the synthesis of various heterocyclic systems.
Oxadiazoles: 1,3,4-Oxadiazole derivatives are known for their diverse biological activities. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of carboxylic acid hydrazides. orientjchem.org this compound can be converted to the corresponding hydrazide, which can then be cyclized with various reagents to yield a library of 5-substituted-2-(5-chloro-4-fluoro-2-methoxyphenyl)-1,3,4-oxadiazoles.
Benzamides: Benzamide (B126) derivatives are another important class of compounds with a wide range of applications. The synthesis of N-substituted benzamides can be achieved through the aminolysis of the corresponding methyl ester. For instance, a process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide involves the aminolysis of methyl 5-chloro-2-methoxybenzoate with phenethylamine. google.com A similar approach could be applied to this compound to generate a variety of N-substituted benzamides. A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated for their anti-cancer activity. researchgate.net
Development of Precursors for Other Polyfunctional Organic Molecules
Beyond heterocyclic synthesis, the functional groups on this compound can be manipulated to create precursors for a wide array of polyfunctional organic molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions. The halogen substituents can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxy group can be cleaved to a phenol (B47542), which can then be further functionalized. This versatility allows for the construction of complex molecular architectures from a relatively simple starting material.
Development of Libraries of Structurally Related Compounds for Comparative Research
The systematic synthesis of a collection of structurally related compounds, known as a compound library, is a fundamental approach in modern chemical research. Such libraries are invaluable for high-throughput screening and for conducting comparative studies to understand structure-activity relationships.
The this compound scaffold is an excellent starting point for the development of focused compound libraries. rsc.org By employing combinatorial chemistry techniques, a large number of derivatives can be synthesized by systematically varying the substituents at different positions of the benzoate ring. For example, a library of benzamide derivatives can be generated by reacting the parent ester with a diverse set of amines. Similarly, a library of oxadiazole derivatives can be created by reacting the corresponding hydrazide with a variety of aldehydes or carboxylic acids.
Patent Landscape and Emerging Research Trends for Analogous Halogenated Methoxybenzoates
Halogenated methoxybenzoates, including structures analogous to this compound, represent a class of compounds of significant interest in the chemical and pharmaceutical industries. Their patent landscape is characterized by their extensive use as pivotal intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals. Emerging research trends are largely driven by the strategic incorporation of halogen atoms, particularly fluorine, to modulate the physicochemical and biological properties of target molecules.
The patent literature reveals that the primary value of halogenated methoxybenzoates lies in their role as versatile building blocks. google.com These compounds are frequently cited in patents as key intermediates for complex molecular scaffolds. For example, derivatives such as methyl 6-methoxy-1-naphthoate serve as crucial precursors in the synthesis of pharmaceuticals like tolrestat, which is used for treating complications of diabetes mellitus. google.com Similarly, other patented processes describe the use of compounds like methyl 4-amino-5-chloro-2-methoxybenzoate as intermediates for novel benzamides with potential therapeutic applications. The consistent appearance of these structures in the patent literature underscores their established utility and economic importance in the synthetic routes to various commercial products.
A dominant and emerging trend in the field is the intentional use of halogenation, especially fluorination, to enhance the pharmacological or biological profiles of active compounds. nih.gov The introduction of fluorine and other halogens can profoundly alter properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov This strategy is a cornerstone of modern medicinal chemistry and agrochemical design. researchgate.netresearchgate.net Patents for halogenated aromatic derivatives often claim not just the final active principles but also the novel, strategically halogenated intermediates required for their synthesis. google.com This highlights a research and development focus on creating a toolbox of fluorinated and chlorinated building blocks to accelerate drug discovery and development pipelines.
In the agrochemical sector, there is a significant upward trend in the development of fluorine-containing pesticides to address challenges such as resistance and the need for improved environmental safety profiles. researchgate.netnumberanalytics.com Halogenated benzoic acid derivatives are integral to the synthesis of new herbicides, fungicides, and insecticides. google.com Research indicates that fluorinated agrochemicals now represent a substantial portion of newly approved products, valued for their enhanced efficacy and stability. researchgate.net This trend suggests that the demand for novel halogenated methoxybenzoate intermediates will continue to grow, driven by the continuous need for innovation in sustainable agriculture. numberanalytics.com
In medicinal chemistry, the broader scaffold of benzoic acid and its derivatives is a fertile ground for the discovery of new therapeutic agents, particularly in oncology and for treating neurodegenerative disorders. nih.govresearchgate.net Recent studies have identified substituted benzoic acid derivatives as potent inhibitors of enzymes implicated in cancer and other diseases. nih.govnih.govpreprints.org For instance, halogenated chalcones derived from methoxylated benzoic structures have been investigated as dual inhibitors of enzymes relevant to Alzheimer's disease. nih.gov This research into new biological activities for molecules derived from halogenated benzoates signals a key direction for future patent applications, moving beyond their role as simple intermediates to becoming the core pharmacophores of new chemical entities.
The following table summarizes a selection of patented or researched applications for analogous halogenated methoxybenzoates, illustrating the key areas of industrial and academic interest.
| Application Area | Compound Class / Example | Purpose / Utility | Key Assignees / Researchers (Example) |
| Pharmaceuticals | Halogenated Aromatic Derivatives | Base products for active principles in pharmaceuticals. google.com | Miteni S.p.A. google.com |
| Pharmaceuticals | Methyl 6-methoxy-1-naphthoate | Intermediate for Tolrestat (diabetes treatment). google.com | Hoechst AG google.com |
| Pharmaceuticals | Trimethoxylated Halogenated Chalcones | Dual inhibitors of MAO-B and BACE-1 for neurodegenerative disorders. nih.gov | Research published in Molecules (Journal) nih.gov |
| Pharmaceuticals | Substituted Benzoic Acid Derivatives | Development of novel anticancer agents. nih.govresearchgate.netpreprints.org | Academic research institutions nih.gov |
| Agrochemicals | 2-chloro-4-methoxy-3-methylbenzoic acid | Herbicidal compositions. google.com | Amchem Products Inc. google.com |
| Agrochemicals | Fluorinated Aromatic Compounds | Base products for active principles in agrochemicals. nih.govgoogle.com | Syngenta, Bayer, etc. (as per industry reviews) researchgate.netresearchgate.net |
| Chemical Synthesis | 2-methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester | Improved synthesis route via halogenation. google.com | Suzhou Chenghe Pharmaceutical & Chemical Co Ltd google.com |
This landscape indicates a mature yet dynamic field. While the utility of halogenated methoxybenzoates as intermediates is well-established in numerous patents, emerging research continues to find novel applications for these structures, particularly by leveraging the unique properties of halogen atoms to design next-generation pharmaceuticals and agrochemicals.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-chloro-4-fluoro-2-methoxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves the esterification of 5-chloro-4-fluoro-2-methoxybenzoic acid using methanol and acid catalysts (e.g., H₂SO₄) under reflux . Alternative routes may employ thionyl chloride (SOCl₂) to generate the acid chloride intermediate, followed by reaction with methanol . Key variables affecting yield include:
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 3.8–4.0 ppm (methoxy group) and δ 6.5–8.5 ppm (aromatic protons).
- ¹³C NMR : Confirm ester carbonyl resonance near δ 165–170 ppm .
- HPLC-MS : Monitor purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 234.6) .
- Melting Point : Compare observed values with literature data (if available) to detect impurities .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .
Advanced Research Questions
Q. How can competing side reactions during synthesis (e.g., demethylation or halogen displacement) be minimized?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to detect intermediates (e.g., acid chloride formation).
- Protecting Groups : Introduce temporary protection for sensitive functional groups (e.g., silyl ethers for hydroxyl groups if present).
- Temperature Control : Lower temperatures (0–5°C) during acid chloride formation reduce decomposition .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Deuterated Solvent Effects : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign aromatic proton couplings .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., methoxy-d₃ groups) .
Q. How can the stability of this compound under varying storage conditions be assessed?
- Methodological Answer :
- Accelerated Degradation Studies :
| Condition | Parameters | Analysis |
|---|---|---|
| High Humidity | 40°C/75% RH | HPLC for hydrolysis products |
| Light Exposure | 5000 lux | UV-Vis monitoring of absorbance shifts |
Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?
- Methodological Answer :
- Prep-HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal formation.
- SPE (Solid-Phase Extraction) : Employ silica-based cartridges for selective retention of polar impurities .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across literature sources?
- Methodological Answer :
- Reproduce Synthesis : Verify starting material purity and reaction conditions (e.g., drying agents, inert atmosphere).
- Cross-Validate Techniques : Compare DSC (Differential Scanning Calorimetry) with capillary melting points.
- Collaborative Testing : Share samples with independent labs for NMR/LC-MS replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
